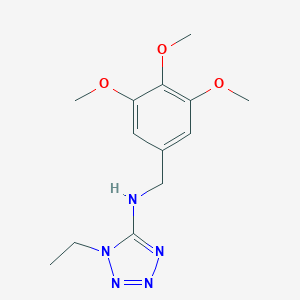
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. TETA is a tetrazole-based ligand that is commonly used in coordination chemistry and catalysis. In
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to involve the coordination of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine with metal ions. This coordination can lead to the activation of the metal ion, allowing it to participate in various chemical reactions. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may act as a nucleophile, attacking electrophilic species and initiating chemical reactions.
Biochemical and Physiological Effects
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. This makes it a promising candidate for various biomedical applications, including drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in lab experiments is its high purity and yield. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a versatile ligand that can coordinate with various metal ions, making it useful in a wide range of experiments. However, one limitation of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new metal complexes using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine as a ligand. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may have potential applications in drug delivery and imaging, which could be explored further. Finally, the mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine could be further elucidated, allowing for a better understanding of its potential applications.
Synthesemethoden
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be synthesized using a straightforward method that involves the reaction of 3,4,5-trimethoxybenzylamine with ethyl azidoacetate, followed by the reduction of the resulting azide with sodium borohydride. This method yields N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in high purity and yield, making it a popular choice for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in coordination chemistry and catalysis. It is a versatile ligand that can coordinate with various metal ions, making it useful in the synthesis of metal complexes. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been found to be an effective catalyst in various organic reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Eigenschaften
Molekularformel |
C13H19N5O3 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-13(15-16-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,15,17) |
InChI-Schlüssel |
YUBBVZVFMSTCOG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



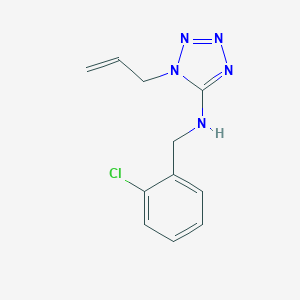
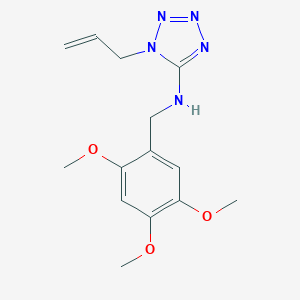
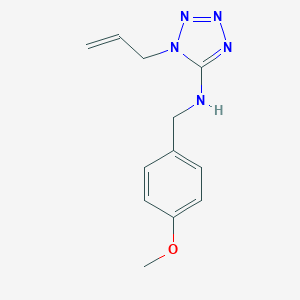
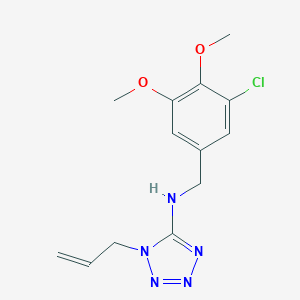

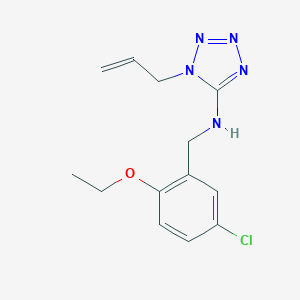


![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
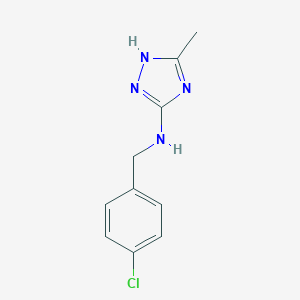
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)